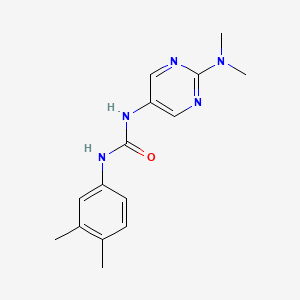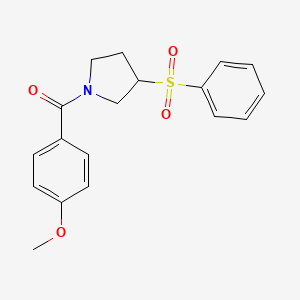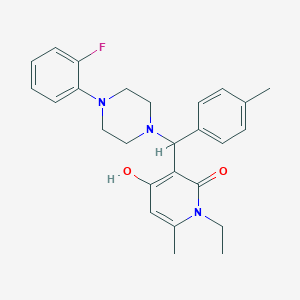
N-(4-chlorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related hydrazinecarboxamide derivatives has been demonstrated through various reactions. For instance, the dehydrazinative Minisci reaction has been used to achieve regioselective carbamoylation of electron-deficient nitrogen heteroarenes with hydrazinecarboxamide hydrochlorides . This method could potentially be adapted for the synthesis of the compound , considering its hydrazinecarboxamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine has been determined, revealing the presence of hydrogen bonds that stabilize the structure . These findings suggest that the compound of interest may also exhibit significant hydrogen bonding, which could influence its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of hydrazinecarboxamide derivatives has been explored in various contexts. The compounds have been used in oxidative carbamoylation reactions catalyzed by copper/acid systems . This indicates that the compound may also participate in similar chemical reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has been evaluated, with some compounds showing good antibacterial activity . This suggests that the compound may also possess antimicrobial properties. Additionally, the crystal structure analysis of similar compounds has highlighted the importance of hydrogen bonds, which can affect the physical properties such as solubility and melting point .
Applications De Recherche Scientifique
Structural and Tautomeric Analysis
- A study by Bacsa et al. (2013) on a potent HIV integrase inhibitor with a similar hydrazinecarboxamide structure revealed insights into the compound's solid-state tautomeric structure and electron distribution, elucidated through single-crystal X-ray crystallography and high-field NMR spectroscopy. The molecule exhibited strong intramolecular hydrogen bonds, contributing to its conformation and electrostatic properties, which are crucial for its biological activity (Bacsa, Okello, Singh, & Nair, 2013).
Antimicrobial Activity
- Ahsan et al. (2016) synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluated them for antimicrobial activities. The study highlighted the significance of substituents on the phenyl ring in determining antimicrobial efficacy, which could be relevant for designing compounds with enhanced biological activities (Ahsan, Amir, Bakht, Samy, Hasan, & Nomani, 2016).
Metal Complex Formation
- Research by Khan et al. (2018) on N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes revealed the compound's ability to act as a bidentate ligand through specific atomic sites. The study provides insights into how similar compounds might interact with metals, forming complexes with potential catalytic or biological applications (Khan, Tavman, Gürbüz, Arfan, & Çinarli, 2018).
Synthesis and Characterization
- Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, focusing on the impact of a fluorine atom on antimicrobial activity. This study can provide a framework for understanding how fluorine substitution might influence the biological activity and synthesis of related compounds (Desai, Rajpara, & Joshi, 2013).
Electrochromic and Polymeric Applications
- Liou and Chang (2008) developed aromatic polyamides with electrochromic properties, incorporating triphenylamine units. This research highlights the potential of incorporating specific functionalities into polymeric structures for advanced material applications, which could be relevant for the design and synthesis of new materials based on the hydrazinecarboxamide scaffold (Liou & Chang, 2008).
Urease Inhibition
- Qazi et al. (2018) investigated hydrazinecarboxamide derivatives for their urease inhibitory activity, identifying compounds with significant potency. This suggests potential applications of similar structures in developing urease inhibitors, which could have implications for medical and agricultural fields (Qazi, Rahman, Awan, al-Rashida, Alharthy, Asari, Hameed, & Iqbal, 2018).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3/c22-16-8-6-14(7-9-16)12-24-21(30)26-25-19(28)18-5-2-10-27(20(18)29)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,25,28)(H2,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJZBPOEXKXICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)
![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)


![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)





